3-Bromo-4-chlorobenzaldehyde
Overview
Description
3-Bromo-4-chlorobenzaldehyde is an organic compound with the chemical formula C7H4BrClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively. This compound is a white to light yellow solid with a characteristic aromatic odor. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Mechanism of Action
Target of Action
Benzaldehyde derivatives, including 3-bromo-4-chlorobenzaldehyde, are commonly employed in the field of pharmaceutical chemistry and in the chemical industry .
Mode of Action
This compound, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes is a well-known biochemical reaction .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and it is BBB permeant The skin permeation (Log Kp) is -5.64 cm/s . The lipophilicity (Log Po/w) ranges from 1.82 (iLOGP) to 3.3 (SILICOS-IT), with a consensus Log Po/w of 2.73 .
Result of Action
The formation of oximes and hydrazones from aldehydes, including this compound, is a well-known reaction .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other reactants and the solvent used. For instance, the polarity of the solvent has an influence on the infrared spectra of the compounds because of the interaction between the solvent and the compound .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-chlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. For instance, it can undergo free radical bromination, where it interacts with N-bromosuccinimide (NBS) to form brominated products . These interactions are crucial for the synthesis of complex molecules in organic chemistry.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of enzymes involved in oxidative stress responses, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound can lead to oxidative stress and cell death in animal models . These dosage effects are crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular components . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biological effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-chlorobenzaldehyde can be synthesized through several methods. One common method involves the bromination and chlorination of benzaldehyde. The process typically includes the following steps:
Bromination: Benzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 3-position.
Chlorination: The brominated benzaldehyde is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride (SO2Cl2) to introduce the chlorine atom at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of p-nitrotoluene as a starting material, followed by a series of substitution, reduction, hydrolysis, and elimination reactions to obtain the desired product . This method is advantageous due to its mild reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Bromo-4-chlorobenzoic acid.
Reduction: Reduction of the aldehyde group can yield 3-Bromo-4-chlorobenzyl alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: 3-Bromo-4-chlorobenzoic acid.
Reduction: 3-Bromo-4-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-chlorobenzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure but with different substitution pattern.
4-Bromo-2-chlorobenzaldehyde: Another isomer with bromine and chlorine atoms at different positions.
3-Bromo-4-fluorobenzaldehyde: Substituted with fluorine instead of chlorine.
Uniqueness
3-Bromo-4-chlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms at the 3 and 4 positions, respectively, influences its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-4-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDABJGHOOCVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555082 | |
Record name | 3-Bromo-4-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86265-88-5 | |
Record name | 3-Bromo-4-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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